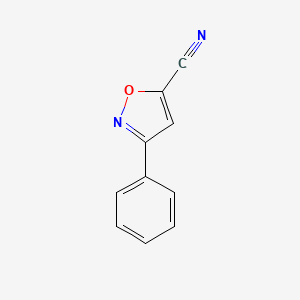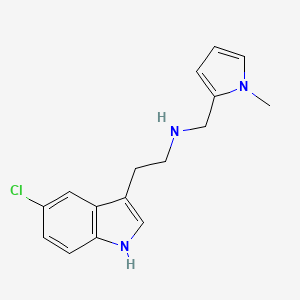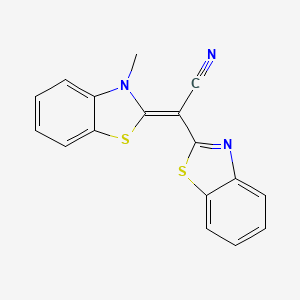![molecular formula C13H11ClN3NaO2S B3198295 sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 1011426-49-5](/img/structure/B3198295.png)
sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is C₁₄H₁₀ClN₅NaO₂S . Its structure consists of a triazole ring, a chlorophenyl group, and a thiol group. The sodium salt enhances solubility and stability. Refer to Figure 1 for the detailed molecular structure .
Chemical Reactions Analysis
The compound exhibits reactivity typical of triazole derivatives. It may undergo nucleophilic substitution, oxidation, or coordination reactions. Researchers have explored its behavior under various conditions, leading to insights into its chemical versatility .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazole derivatives, including those with complex sulfanyl acetate groups, have been highlighted for their significant potential in drug development due to their diverse biological activities. The review by Ferreira et al. (2013) underscores the importance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families in creating new drugs. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, showcasing a broad spectrum of potential therapeutic applications. The synthesis and evaluation of these triazole derivatives are crucial for the development of new pharmaceuticals, with a particular emphasis on addressing emerging diseases and antibiotic-resistant bacteria. The research suggests an ongoing need for innovative methods to prepare these compounds, aligning with green chemistry principles and sustainability (Ferreira et al., 2013).
Biologically Active 1,2,4-Triazole Derivatives
Further investigation into the biological features of new 1,2,4-triazole derivatives by Ohloblina (2022) sheds light on the advanced synthesis methods and the significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of these compounds. The review emphasizes the ongoing search for rational synthesis methods of biologically active substances within the 1,2,4-triazole framework. This research direction is promising for identifying new chemical models and uses for triazole derivatives in various medicinal and biological applications (Ohloblina, 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
sodium;2-[[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S.Na/c1-2-7-17-12(9-3-5-10(14)6-4-9)15-16-13(17)20-8-11(18)19;/h2-6H,1,7-8H2,(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJIBEHUMLGUEZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)[O-])C2=CC=C(C=C2)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN3NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide](/img/structure/B3198216.png)




![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)

![1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198277.png)


![N-(4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198303.png)
![N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198311.png)
![N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198312.png)
![2-(3-ethylphenoxy)-N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198317.png)